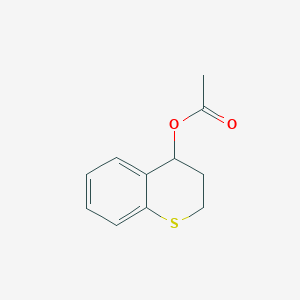
alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol is a complex organic compound characterized by its unique structure, which includes a benzyl alcohol moiety linked to a hexahydro-1H-azepin-1-yl group via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with a hexahydro-1H-azepin-1-yl derivative under specific conditions. The process may include:
Nucleophilic Substitution: Benzyl alcohol reacts with an appropriate azepin-1-yl halide in the presence of a base to form the desired product.
Etherification: The ethoxy bridge is introduced through an etherification reaction, where the hydroxyl group of benzyl alcohol reacts with an ethoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions include:
Aldehydes/Ketones: From oxidation reactions.
Alkanes/Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Include other benzyl alcohol derivatives and azepin-1-yl compounds.
Uniqueness: The presence of both the benzyl alcohol and hexahydro-1H-azepin-1-yl groups linked by an ethoxy bridge makes this compound distinct in its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
93145-55-2 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C16H25NO2/c18-16(15-8-4-3-5-9-15)14-19-13-12-17-10-6-1-2-7-11-17/h3-5,8-9,16,18H,1-2,6-7,10-14H2 |
InChI Key |
CMCQSFYHKWUSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


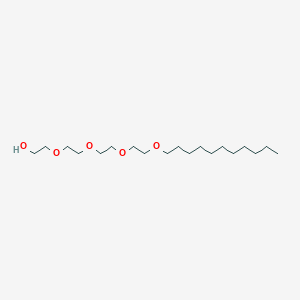
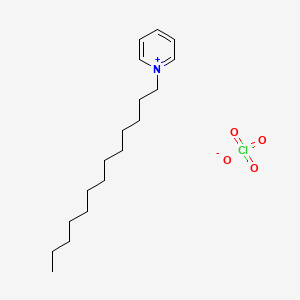
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
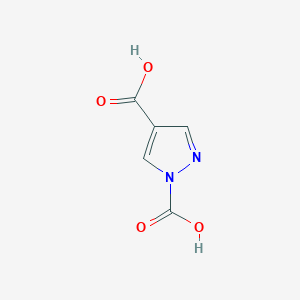




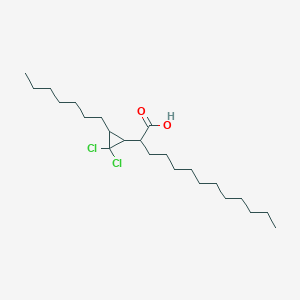

![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
